molecular formula C17H16N4 B2612789 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone CAS No. 477870-72-7

4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone

Cat. No. B2612789
CAS RN: 477870-72-7
M. Wt: 276.343
InChI Key: YOXWQIQVLVZAEV-WOJGMQOQSA-N
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Description

4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of hydrazones, such as 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone, is achieved by combining suitable aldehydes with four hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular formula of 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is C17H16N4. The molecular weight is 276.343.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone include its molecular structure, melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Wagle et al. (2009) involved the synthesis of new quinoxaline derivatives, including those related to the structure of interest, demonstrating potent anticonvulsant activities. The synthesis process involved reactions with aromatic aldehydes and hydrazine hydrate, leading to compounds with promising in vivo anticonvulsant effects. This research highlights the potential of such compounds in the development of new therapeutic agents for epilepsy and related disorders (Wagle, Adhikari, & Kumari, 2009).

Macroheterocyclic Compounds Synthesis

Dziomko et al. (1981) synthesized macrocyclic compounds based on 3-chloro-2-hydrazinoquinoxaline, demonstrating a complex chemical process that could yield novel structures with potential pharmacological applications. These compounds, including hexaazacyclotetradecene derivatives, illustrate the versatility of quinoxaline derivatives in synthetic chemistry and their potential as scaffolds for developing new drugs (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, Gurevich, & Poponova, 1981).

Antimicrobial Activity

Taiwo, Obafemi, & Akinpelu (2021) explored the synthesis and antibacterial properties of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, demonstrating significant antibacterial activity against various bacterial strains. This study underscores the potential of quinoxaline hydrazone derivatives as candidates for developing new antibacterial agents, highlighting their broad-spectrum activities against pathogens resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).

Neuroprotective Applications

Rajamanickam et al. (2016) investigated the neuroprotective role of novel quinoxaline-2,3-bis hydrazones in a rat model of demyelination induced by ethidium bromide. The synthesized compounds exhibited curative and preventive effects against demyelination, showcasing the therapeutic potential of quinoxaline derivatives in treating neurodegenerative disorders (Rajamanickam, Selvaraj, Selvaraj, & Rajendran, 2016).

properties

IUPAC Name

3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-7-9-14(10-8-12)11-18-21-17-13(2)19-15-5-3-4-6-16(15)20-17/h3-11H,1-2H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXWQIQVLVZAEV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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